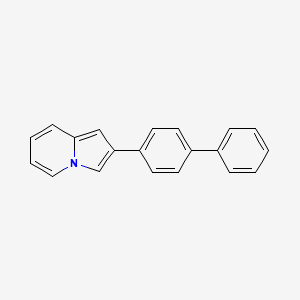

2-(4-Phenylphenyl)indolizine

Übersicht

Beschreibung

2-(4-Phenylphenyl)indolizine is an organic compound with the molecular formula C20H15N. . The structure of this compound consists of an indolizine core substituted with a phenyl group at the 2-position and another phenyl group at the 4-position.

Vorbereitungsmethoden

The synthesis of 2-(4-Phenylphenyl)indolizine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with pyridine under basic conditions, followed by cyclization to form the indolizine ring . Another approach utilizes transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(4-Phenylphenyl)indolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of indolizine compounds exhibit significant antimicrobial properties. For example, studies have shown that certain indolizine derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against various strains .

Anti-Cancer Properties

Indolizine derivatives have been evaluated for their anti-cancer potential. A study revealed that specific compounds exhibited selective activity against breast cancer cell lines, demonstrating the potential for developing targeted cancer therapies . Notably, compounds derived from 2-(4-Phenylphenyl)indolizine have shown promising results in inhibiting tumor growth in various cancer models.

Anti-Inflammatory Effects

The anti-inflammatory properties of indolizine derivatives have also been explored. Research indicates that certain compounds can inhibit pro-inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport characteristics are critical for enhancing the performance of electronic devices.

Synthesis of Advanced Materials

This compound serves as a building block in the synthesis of complex materials. Its chemical reactivity allows for modifications that lead to the development of new polymers and composites with tailored properties. These materials can be employed in coatings, adhesives, and other industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anti-cancer, Anti-inflammatory | Effective against Mycobacterium tuberculosis; selective anti-cancer activity |

| Organic Electronics | OLEDs, OPVs | Promising semiconductor properties |

| Material Science | Synthesis of advanced materials | Versatile building block for complex materials |

Case Studies

- Antimicrobial Research : A study conducted on various indolizine derivatives highlighted their effectiveness against Mycobacterium tuberculosis. The compound 5h was particularly noted for its low MIC values, indicating strong antimicrobial potential .

- Cancer Therapeutics : Research involving the screening of indolizine derivatives against multiple cancer cell lines demonstrated significant cytotoxicity. Specific derivatives showed over 50% inhibition at low concentrations, suggesting their potential as anti-cancer agents .

- Organic Electronics Development : Investigations into the use of this compound in OLEDs revealed enhanced performance metrics compared to traditional materials, paving the way for more efficient organic electronic devices.

Wirkmechanismus

The mechanism of action of 2-(4-Phenylphenyl)indolizine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of protein kinases, tubulin, and the p53 pathway . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further research is needed to fully elucidate the molecular mechanisms underlying its various biological activities.

Vergleich Mit ähnlichen Verbindungen

2-(4-Phenylphenyl)indolizine can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:

Indole: Both indole and indolizine share a similar nitrogen-containing heterocyclic structure, but indolizine has a fused pyridine ring, giving it distinct chemical properties.

Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities, similar to this compound.

Pyrrolo[1,2-a]pyridine: This is another isomer of indole, with a structure closely related to indolizine, and it serves as a precursor for various bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Biologische Aktivität

2-(4-Phenylphenyl)indolizine, a compound with the CAS number 79373-03-8, is a member of the indolizine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that enhances its interaction with biological targets. The compound consists of an indolizine core substituted with a phenyl group at the 2-position and another phenyl group at the 4-position. This structural arrangement contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indolizine derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study demonstrated that certain indolizines could inhibit the growth of human pathogenic fungi such as Aspergillus species, suggesting their utility in antifungal therapies .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Aspergillus niger | 18 | |

| Candida albicans | 15 | |

| Staphylococcus aureus | 20 |

The mechanism by which this compound exerts its antimicrobial effects involves interaction with critical enzymes and cellular components. It is believed to inhibit enzyme activity by binding to active sites, thereby disrupting essential biochemical pathways necessary for microbial survival .

Antifungal Combinations

The compound has been explored in combination therapies for treating fungal infections. Research has shown that when used alongside known antifungal agents, it enhances the overall efficacy against resistant fungal strains. This combination therapy approach is particularly promising for patients with compromised immune systems, such as those undergoing transplantation .

Anti-inflammatory Potential

Indolizines have also been investigated for their anti-inflammatory properties. Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like autoimmune diseases and chronic inflammation .

Case Studies

-

Case Study on Antifungal Efficacy

A clinical trial evaluated the effectiveness of a combination therapy involving this compound in lung transplant recipients. The results indicated a significant reduction in fungal colonization rates compared to standard treatments alone, highlighting its potential as an adjunctive therapy . -

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of indolizine derivatives in animal models of arthritis. The findings revealed that these compounds significantly reduced inflammatory markers and improved joint function, suggesting their potential role in managing inflammatory disorders .

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79373-03-8 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.